molecular formula C9H8ClNO3 B12866985 Ethyl 2-chloro-5-formylnicotinate

Ethyl 2-chloro-5-formylnicotinate

Cat. No.: B12866985
M. Wt: 213.62 g/mol
InChI Key: FSUBUSDNUNPLBQ-UHFFFAOYSA-N
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Description

Contextualization of Nicotinate (B505614) Ester Derivatives in Contemporary Organic Chemistry

Nicotinate esters, as derivatives of nicotinic acid (niacin or vitamin B3), are a class of compounds that hold a prominent position in the landscape of organic chemistry. sioc-journal.cnresearchgate.net Their inherent pyridine (B92270) ring structure is a key pharmacophore found in numerous biologically active molecules and pharmaceuticals. The development of practical and efficient methodologies for synthesizing a wide array of nicotinate derivatives is a crucial endeavor in organic synthesis, as these structures form the core of many complex compounds. sioc-journal.cnbohrium.com

In recent years, significant research has been directed towards novel synthetic strategies for accessing these valuable scaffolds. bohrium.comrsc.org These efforts include transition metal-free annulation reactions and copper-catalyzed intermolecular [3+3] annulation reactions, which offer pathways to structurally diverse nicotinates under relatively mild conditions. bohrium.comrsc.org The versatility of the nicotinate framework allows for extensive functionalization, making it a valuable building block for creating libraries of compounds for drug discovery and materials science applications. researchgate.netalfa-chemistry.com

Strategic Importance of Halogenated Pyridine Frameworks in Synthetic Chemistry

Halogenated pyridine frameworks are pivotal intermediates in synthetic chemistry due to the versatile reactivity of the carbon-halogen bond. The presence of a halogen atom, such as chlorine, on the pyridine ring provides a reactive handle for a variety of synthetic transformations. These include nucleophilic aromatic substitution (SNAr) reactions and a multitude of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. acs.orgnih.gov

This reactivity allows for the regioselective introduction of a wide range of substituents, including aryl, alkyl, and heteroaryl groups, onto the pyridine scaffold. acs.org The ability to selectively functionalize the pyridine ring is essential for the construction of complex molecular architectures with tailored electronic and steric properties. acs.org Consequently, halogenated pyridines serve as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. rsc.orgrsc.org

Significance of Formyl Functionalization in Heterocyclic Building Blocks

The formyl group (an aldehyde) is a highly valuable functional group in the realm of heterocyclic chemistry. Its introduction onto a heterocyclic core, such as a pyridine ring, dramatically increases the synthetic utility of the molecule. eurjchem.com The aldehyde functionality serves as a versatile precursor for a wide array of chemical transformations.

These transformations include oxidation to a carboxylic acid, reduction to a hydroxymethyl group, and a variety of carbon-carbon bond-forming reactions. vulcanchem.com For instance, the formyl group can readily participate in condensation reactions with amines to form Schiff bases, and undergo nucleophilic addition with organometallic reagents like Grignard reagents. vulcanchem.com This diverse reactivity makes formylated heterocycles, including those of the pyridine series, powerful building blocks for the elaboration of more complex and functionally rich molecular structures. eurjchem.comnih.gov Recent advancements have even led to metal-free methods for the direct C-H formylation of nitrogen heterocycles, further highlighting the importance of this functional group. acs.org

Research Rationale for Investigating Ethyl 2-chloro-5-formylnicotinate

The investigation into this compound is driven by its potential as a highly versatile and multifunctional building block in organic synthesis. This compound strategically combines the key chemical features discussed in the preceding sections: a nicotinate ester, a halogenated pyridine framework, and a formyl group.

The presence of the chloro substituent at the 2-position and the formyl group at the 5-position of the pyridine ring offers multiple, distinct sites for sequential and selective chemical modifications. The ethyl nicotinate portion of the molecule provides an additional point of potential transformation. This trifunctional nature allows for a high degree of molecular diversity to be generated from a single, well-defined starting material. The strategic placement of these functional groups makes this compound a prime candidate for the efficient construction of complex heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Chemical Profile of this compound

Below is a table summarizing the key chemical identifiers for this compound.

IdentifierValue
IUPAC Name ethyl 2-chloro-5-formylpyridine-3-carboxylate
Molecular Formula C9H8ClNO3
Molecular Weight 213.62 g/mol
Canonical SMILES CCOC(=O)C1=C(C=O)C=CN=C1Cl
InChI Key Not Publicly Available
CAS Number Not Publicly Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

ethyl 2-chloro-5-formylpyridine-3-carboxylate

InChI

InChI=1S/C9H8ClNO3/c1-2-14-9(13)7-3-6(5-12)4-11-8(7)10/h3-5H,2H2,1H3

InChI Key

FSUBUSDNUNPLBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C=O)Cl

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Chloro 5 Formylnicotinate

Precursor Synthesis and Ring Formation Strategies

The construction of the core pyridine (B92270) ring bearing the required substituents can be achieved through various cyclization strategies. These methods often involve the condensation of acyclic precursors to form the heterocyclic system.

Cyclization Approaches to Pyridine Ring Bearing Chloro and Formyl Substituents

The formation of a pyridine ring with pre-installed chloro and formyl groups, or their precursors, is a key strategy. One notable approach involves the reaction of α,β-unsaturated compounds with a source of nitrogen, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). For instance, a metal-free method for synthesizing substituted pyridines has been developed using aldehydes and ammonium acetate under air as an oxidant. Current time information in Bangalore, IN. This oxidative cyclization involves direct C-H bond functionalization and C-C/C-N bond formation. Current time information in Bangalore, IN.

A particularly relevant method for generating a 2-chloropyridine (B119429) structure with substituents at the 3- and 5-positions is the Vilsmeier-Haack reaction of specific acyclic precursors. A patent describes the formation of 2-chloro-5-substituted-3-pyridinecarboxaldehydes from the reaction of butenenitrile derivatives with a Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide). google.com For example, the reaction of 4-chlorobut-3-enenitrile can yield 2,5-dichloro-3-pyridinecarboxaldehyde. google.com While not directly producing the ethyl ester, this intermediate provides a scaffold that can be further elaborated.

Another versatile approach is the Kröhnke pyridine synthesis, which allows for the generation of substituted pyridines from α,β-unsaturated carbonyls and pyridinium (B92312) salts in the presence of ammonium acetate. google.com While general, this method could be adapted to use precursors that would lead to the desired substitution pattern.

Introduction of the Ethyl Ester Moiety

The ethyl ester group is typically introduced in one of two ways: either it is present in one of the acyclic precursors before cyclization, or it is formed by esterification of a corresponding carboxylic acid after the pyridine ring has been constructed.

In many pyridine syntheses, such as those involving Hantzsch-like condensations or other cyclization reactions, one of the starting materials can be an ethyl acetoacetate (B1235776) or a related β-keto ester. This incorporates the ethyl carboxylate group directly into the final pyridine product.

Alternatively, if the pyridine ring is first synthesized with a cyano or carboxylic acid group at the 3-position, the ethyl ester can be introduced in a subsequent step. For example, a nicotinic acid derivative can be esterified to the corresponding ethyl ester using ethanol (B145695) in the presence of an acid catalyst or by conversion to the acid chloride followed by reaction with ethanol. The hydrolysis of a nitrile at the 3-position to a carboxylic acid, followed by esterification, is also a common strategy. A process for preparing 2-chloropyridine-3-carboxylic acid esters has been described, highlighting the conversion of the corresponding acids into valuable ester derivatives. googleapis.com

Regioselective Functionalization Approaches

An alternative to constructing the ring with all substituents in place is the regioselective functionalization of a pre-formed pyridine or nicotinate (B505614) derivative. This involves the controlled introduction of the chloro and formyl groups at the 2- and 5-positions, respectively.

Directed Chlorination at the Pyridine 2-Position

The direct chlorination of a pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. However, several methods have been developed to achieve regioselective chlorination, particularly at the 2-position.

One of the most effective methods involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring towards electrophilic attack and directs substitution to the 2- and 4-positions. Reaction of a pyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride can lead to the formation of a 2-chloropyridine after a deoxygenation step. nrochemistry.comrsc.org This method is highly efficient and regioselective for many substituted pyridines. rsc.org

Another approach involves the selective dechlorination of a polychlorinated pyridine. For instance, a patent describes the selective removal of a chlorine atom at the 6-position of a 2,6-dichloro-5-fluoronicotinate using catalytic hydrogenation with Raney nickel or Lindlar catalyst to yield the 2-chloro-5-fluoro-nicotinate. google.com While this example involves a fluoro-substituent, the principle of selective dechlorination could be applied to other systems.

The table below summarizes different reagents and their typical positions of chlorination on a pyridine ring.

ReagentPosition of ChlorinationReference
POCl₃/Pyridine N-oxide2-position nrochemistry.comrsc.org
(COCl)₂/Pyridine N-oxide2-position nrochemistry.com
Raney Ni / H₂ (selective dechlorination)Dependent on substrate google.com

Selective Formylation at the Pyridine 5-Position

The introduction of a formyl group at the 5-position of a 2-chloronicotinate ester requires a regioselective C-H functionalization method.

Direct C-H formylation of pyridine rings is a powerful tool for introducing an aldehyde functionality. The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgtcichemicals.com The Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), is an electrophile that can attack the pyridine ring. nrochemistry.comorganic-chemistry.orgtcichemicals.com While pyridine itself is electron-deficient, the presence of activating groups can facilitate this reaction. For a 2-chloronicotinate, the directing effects of the existing substituents would be crucial in determining the site of formylation. A patent has described the formation of a 2-chloro-5-formyl-3-pyridinecarboxylic ester via a Vilsmeier-type reaction, demonstrating the feasibility of this approach. google.com

Other direct formylation methods could potentially be employed. For example, the Duff reaction or the Reimer-Tiemann reaction are used for the formylation of phenols, and while less common for pyridines, they represent potential avenues for C-H functionalization under specific conditions. tcichemicals.com Metal-catalyzed C-H formylation reactions are also an emerging area that could offer new routes to the target molecule.

The following table outlines various formylation reagents and their applications.

ReagentReaction NameTypical SubstratesReference
POCl₃ / DMFVilsmeier-HaackElectron-rich aromatics and heterocycles nrochemistry.comorganic-chemistry.orgtcichemicals.com
HexamethylenetetramineDuff ReactionPhenols tcichemicals.com
Chloroform / BaseReimer-TiemannPhenols tcichemicals.com
Indirect Conversion from Pre-functionalized Pyridine Derivatives (e.g., Methyl, Alcohol, or Halogen Precursors)

The synthesis of Ethyl 2-chloro-5-formylnicotinate can be strategically approached through the modification of pyridine rings that already bear a functional group at the C-5 position. This indirect method leverages readily available precursors, such as those with methyl, hydroxymethyl, or halogen substituents, which are then converted into the target formyl group.

From Methyl Precursors: The oxidation of a methyl group at the 5-position of the pyridine ring is a direct route to the desired aldehyde. A common precursor for this strategy would be Ethyl 2-chloro-5-methylnicotinate. The transformation requires a selective oxidizing agent that can convert the methyl group to a formyl group without affecting the other substituents or the pyridine ring itself. Reagents such as selenium dioxide (SeO₂) or ceric ammonium nitrate (B79036) (CAN) can be employed for this purpose. The reaction conditions must be carefully controlled to prevent over-oxidation to the carboxylic acid.

From Alcohol Precursors: An alternative pathway involves the oxidation of a primary alcohol. Starting with Ethyl 2-chloro-5-(hydroxymethyl)nicotinate, a variety of mild oxidizing agents can be used to achieve the conversion to the aldehyde. Swern oxidation, Dess-Martin periodinane (DMP), or pyridinium chlorochromate (PCC) are standard methods that provide high yields of aldehydes from primary alcohols with minimal side reactions. This route is often preferred due to the high selectivity and mild conditions of modern oxidation protocols. The hydroxymethyl precursor can itself be prepared by the reduction of the corresponding carboxylic acid or ester.

From Halogen Precursors: The introduction of a formyl group can also be accomplished starting from a halogenated pyridine derivative, such as Ethyl 2-chloro-5-bromonicotinate. One common method involves a metal-halogen exchange, typically using an organolithium reagent like n-butyllithium at low temperatures, followed by quenching the resulting aryllithium species with a formylating agent like N,N-dimethylformamide (DMF). semanticscholar.org Another approach is through palladium-catalyzed formylation reactions, where the halo-pyridine is reacted with carbon monoxide and a hydrogen source.

The following table summarizes these indirect conversion strategies.

Precursor Functional GroupExample Precursor CompoundKey Reagents/Reaction TypeTransformation
MethylEthyl 2-chloro-5-methylnicotinateSeO₂, MnO₂, or other selective oxidizing agentsOxidation
Alcohol (Hydroxymethyl)Ethyl 2-chloro-5-(hydroxymethyl)nicotinatePCC, DMP, Swern OxidationOxidation
HalogenEthyl 2-chloro-5-bromonicotinate1. n-BuLi; 2. DMF or other formylating agentFormylation

Advanced Catalytic Transformations in Synthesis

Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. The preparation of this compound can benefit significantly from such techniques.

Metal-Catalyzed Cross-Coupling Reactions for Pyridine C-C Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds and have revolutionized the synthesis of complex molecules like functionalized pyridines. wiley.comeie.grchiba-u.jp These reactions typically involve a palladium, nickel, or copper catalyst to couple an organometallic reagent with an organic halide or triflate. researchgate.net

For the synthesis of the target molecule, a cross-coupling strategy could be employed to introduce the formyl group or its precursor at the 5-position of the ethyl 2-chloronicotinate ring system. For instance, a Stille coupling could be performed between Ethyl 2-chloro-5-bromonicotinate and tributyl(formyl)stannane, although formylstannanes can be unstable. A more robust approach involves coupling with a precursor group that can be easily converted to an aldehyde, such as a vinyl or allyl group, followed by oxidative cleavage. The Suzuki-Miyaura coupling, which uses more stable boronic acids or esters, is another widely used method. eie.gr

The table below outlines potential cross-coupling strategies.

Cross-Coupling ReactionHalide/Triflate ComponentOrganometallic ComponentTypical Catalyst SystemResulting Bond/Group
Suzuki-MiyauraEthyl 2-chloro-5-bromonicotinate(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydePd(PPh₃)₄, K₂CO₃C-C bond to a formyl-bearing group
StilleEthyl 2-chloro-5-bromonicotinateTributyl(1-ethoxyvinyl)tinPd(PPh₃)₄C-C bond to a masked aldehyde
HeckEthyl 2-chloro-5-iodonicotinateAcrolein or Vinyl EtherPd(OAc)₂, P(o-tol)₃, Et₃NC-C bond to a formyl precursor
SonogashiraEthyl 2-chloro-5-iodonicotinateTrimethylsilylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NC-C bond to an alkyne (formyl precursor)

Selective Hydrogenation Techniques for Formyl Group Manipulation

Selective hydrogenation is crucial for modifying specific functional groups within a molecule without affecting others. rsc.org In the context of synthesizing this compound, this technique is most relevant for the selective reduction of a carboxylic acid derivative to the aldehyde stage. Direct reduction of the ester is challenging, but the corresponding nicotinic acid can be converted to an acid chloride or a Weinreb amide. These activated species can then be selectively hydrogenated to the aldehyde using specific catalytic systems.

For example, the Rosenmund reduction utilizes a poisoned palladium catalyst (e.g., Pd/BaSO₄ with quinoline-sulfur) to reduce an acid chloride to an aldehyde. Alternatively, reagents like diisobutylaluminium hydride (DIBAL-H) can achieve this reduction at low temperatures.

A relevant industrial application of selective hydrogenation on a similar scaffold is the catalytic dechlorination of 2,6-dichloro-5-fluoro-nicotinates. google.com In this process, catalysts like Lindlar's catalyst or Raney nickel in the presence of a base are used to selectively remove the chlorine atom at the 6-position, demonstrating that catalytic hydrogenation can be finely tuned to target specific sites on the pyridine ring. google.com

Precursor Functional GroupKey Reagents/Named ReactionCatalyst/Reducing AgentProduct Functional Group
Acid ChlorideRosenmund ReductionH₂, Pd/BaSO₄, Quinoline-SFormyl
Weinreb Amide-DIBAL-H or LiAlH(OtBu)₃Formyl
Dichloro-NicotinateSelective DechlorinationH₂, Lindlar Catalyst or Raney NiChloro-Nicotinate

Multi-component Reactions Incorporating Nicotinate Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgdovepress.comrug.nl These reactions are valued for their atom economy, convergence, and ability to rapidly generate molecular complexity. researchgate.net

The Hantzsch pyridine synthesis is a classic MCR that forms a dihydropyridine (B1217469) ring from an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by oxidation to the pyridine. organic-chemistry.org A modified Hantzsch-type reaction could potentially be designed to construct the this compound scaffold. This would require carefully chosen precursors that already contain the necessary functionalities or can be easily converted. For instance, a β-ketoester could be designed to carry the chloro substituent, and the aldehyde component could be a protected form of glyoxal (B1671930) to introduce the formyl group at the desired position.

While a direct MCR for this compound is not prominently described, the principles of MCRs suggest a plausible, convergent synthetic route.

MCR TypePotential ComponentsKey Features
Hantzsch-type Pyridine Synthesis1. A β-dicarbonyl compound (e.g., ethyl 2-chloro-3-oxobutanoate) 2. An aldehyde with a masked formyl group (e.g., 2,2-dimethoxyethanal) 3. An ammonia source (e.g., ammonium acetate)One-pot formation of the pyridine ring. Requires subsequent oxidation of the intermediate dihydropyridine.
Bohlmann-Rahtz Pyridine Synthesis1. An enaminone 2. An α,β-unsaturated carbonyl compound (substituted ethynyl (B1212043) ketone)Thermal cyclocondensation to form substituted pyridines. The substituents can be tuned by varying the starting materials.

Process Optimization and Scalability Considerations for this compound Production

Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires rigorous process optimization to ensure safety, cost-effectiveness, and sustainability. researchgate.net For a molecule like this compound, which may serve as a key intermediate in the pharmaceutical or agrochemical industries, scalability is paramount.

Key parameters for optimization include:

Catalyst Efficiency: For metal-catalyzed reactions, minimizing the catalyst loading (ppm levels) is crucial for reducing costs and simplifying purification by removing residual metal traces. chiba-u.jp The choice between homogeneous and heterogeneous catalysts is also critical; heterogeneous catalysts are often preferred for ease of separation and recycling. eie.gr

Reaction Conditions: Optimizing temperature, pressure, and reaction time can significantly impact yield and selectivity. The use of milder conditions reduces energy consumption and the formation of byproducts.

Solvent Selection: The choice of solvent affects reaction rates, solubility, and safety. Green chemistry principles encourage the use of less hazardous and recyclable solvents.

Downstream Processing: The purification process (e.g., crystallization, distillation, chromatography) must be efficient and scalable to isolate the product at the required purity.

Flow Chemistry: Continuous flow technology offers significant advantages for scalability. It allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially for highly exothermic or hazardous reactions. uni-regensburg.de This technology has been successfully applied to gram-level synthesis and highlights a robust path for large-scale applications. uni-regensburg.de

The table below summarizes key considerations for process optimization.

ParameterObjectiveExample Strategy
Catalyst Reduce cost, simplify purificationUse high-turnover number catalysts, explore heterogeneous catalysts for easy recovery.
Solvents Improve sustainability, reduce wasteSelect green solvents (e.g., water, ethanol, 2-MeTHF), implement solvent recycling.
Temperature/Pressure Reduce energy consumption, improve safetyOptimize for the lowest effective temperature and pressure; use flow reactors for better thermal control.
Reagent Stoichiometry Maximize atom economy, minimize costUse reagents in near-stoichiometric amounts; avoid large excesses of costly or hazardous materials.
Purification Increase throughput, reduce solvent useDevelop robust crystallization methods instead of chromatographic purification for the final product.
Process Technology Enhance safety, control, and efficiencyImplement continuous flow processing for hazardous steps or to improve consistency. uni-regensburg.de

Chemical Reactivity and Mechanistic Studies of Ethyl 2 Chloro 5 Formylnicotinate

Reactivity at the Pyridine (B92270) Ring

The pyridine ring in ethyl 2-chloro-5-formylnicotinate is electron-deficient due to the electronegativity of the nitrogen atom and the presence of electron-withdrawing formyl and ethyl carboxylate groups. This electronic nature dictates its reactivity towards both nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the 2-Chloro Group

The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of the chloride leaving group. wikipedia.org The presence of electron-withdrawing groups, such as the formyl and ester moieties in this compound, activates the ring for nucleophilic attack, particularly at the positions ortho and para to these groups. wikipedia.orgyoutube.com

The general mechanism for the SNAr reaction involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The negative charge is delocalized and stabilized by the electron-withdrawing groups. masterorganicchemistry.com

Elimination of the leaving group: The aromaticity of the ring is restored by the expulsion of the chloride ion. masterorganicchemistry.com

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to a diverse range of substituted pyridine derivatives. For instance, reactions with amines would yield 2-amino-5-formylnicotinate derivatives, while reactions with alkoxides would produce 2-alkoxy-5-formylnicotinate analogs. The synthesis of ethyl 6-morpholinonicotinate, for example, often involves the reaction of a 6-chloronicotinic acid derivative with morpholine. The reactivity in SNAr reactions can be influenced by the solvent, with polar aprotic solvents like DMF and DMSO often being used. researchgate.net Recent studies have also explored greener solvents like Cyrene™ to facilitate these transformations under milder conditions. researchgate.net

NucleophileProduct Type
Amines (R-NH2)Ethyl 2-amino-5-formylnicotinate derivatives
Alkoxides (R-O⁻)Ethyl 2-alkoxy-5-formylnicotinate derivatives
Thiolates (R-S⁻)Ethyl 2-thio-5-formylnicotinate derivatives

Electrophilic Aromatic Substitution Patterns of the Nicotinate (B505614) Core

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom, which can be protonated in acidic reaction conditions to form a pyridinium (B92312) ion, further deactivating the ring. uoanbar.edu.iq Electrophilic substitution on the pyridine ring, when it does occur, typically directs incoming electrophiles to the 3- and 5-positions. uoanbar.edu.iq

In the case of this compound, the presence of two deactivating groups (formyl and chloro) and the ethyl carboxylate group further reduces the electron density of the pyridine ring, making electrophilic substitution challenging. uoanbar.edu.iq Any potential electrophilic attack would likely be directed to the positions least deactivated by the existing substituents. The directing effects of multiple substituents would need to be considered, where the combined electronic influence dictates the regioselectivity of the reaction. youtube.com

Transformations of the Formyl Group

The formyl group at the 5-position of the pyridine ring is a highly reactive functional group that can undergo a wide array of chemical transformations, providing a gateway to a multitude of other functionalized nicotinic acid derivatives.

Reduction Pathways: From Aldehyde to Alcohol and Alkane Derivatives

The aldehyde group can be readily reduced to a primary alcohol or further to a methyl group.

Reduction to Alcohol: The reduction of the formyl group to a hydroxymethyl group can be achieved using various reducing agents. A common and mild reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). For example, the reduction of ethyl naphthofuran-2-carboxylate to the corresponding alcohol has been achieved using lithium aluminum hydride (LiAlH₄). scirp.org

Reduction to Alkane: Complete reduction of the formyl group to a methyl group (an alkane derivative) can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction.

Oxidation Reactions: Conversion to Carboxylic Acid Derivatives

The formyl group can be oxidized to a carboxylic acid group. This transformation can be carried out using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The resulting product would be a pyridine-2,5-dicarboxylic acid derivative.

Condensation Reactions: Aldol (B89426), Knoevenagel, Wittig, and Related Processes

The formyl group is an excellent electrophile and readily participates in various condensation reactions, which are powerful tools for carbon-carbon bond formation.

Aldol Condensation: In an aldol condensation, the formyl group of this compound can react with an enolate ion derived from another carbonyl compound (an aldehyde or a ketone) containing α-hydrogens. iitk.ac.inbyjus.com This reaction, typically base-catalyzed, would initially form a β-hydroxy carbonyl compound, which can then dehydrate to yield an α,β-unsaturated carbonyl compound. iitk.ac.inbyjus.com Intramolecular aldol condensations are also possible if a suitable enolizable carbonyl group is present elsewhere in the molecule. youtube.com

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol condensation where the formyl group reacts with a compound having an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid, ethyl acetoacetate (B1235776), or cyanoacetic acid. wikipedia.org This reaction is often catalyzed by a weak base like an amine. wikipedia.org The initial adduct typically undergoes dehydration to form a new carbon-carbon double bond. wikipedia.org This reaction is widely used in the synthesis of substituted alkenes and heterocyclic compounds. scirp.orgresearchgate.netresearchgate.net

Wittig Reaction: The Wittig reaction provides a versatile method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.org In this reaction, this compound would react with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane, which then decomposes to form the desired alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comorganic-chemistry.org The stereochemistry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.orgorganic-chemistry.org

Reaction TypeReactantProduct Type
Aldol CondensationEnolizable aldehyde or ketoneα,β-Unsaturated carbonyl compound
Knoevenagel CondensationActive methylene compoundSubstituted alkene
Wittig ReactionPhosphorus ylideAlkene

Reactivity in Heterocyclic Annulation Reactions

The formyl group and the chlorine atom at positions 5 and 2, respectively, are key to the annulation strategies. The aldehyde can readily participate in condensation reactions with a wide range of binucleophiles, while the chlorine atom can be displaced by a nucleophile, often intramolecularly, to complete the ring formation.

A general strategy involves the initial reaction of the formyl group with a binucleophile containing, for example, an amine and an active methylene group, a thiol, or a hydroxyl group. This is typically followed by a cyclization step involving the displacement of the chlorine atom.

Table 1: Plausible Heterocyclic Annulation Reactions of this compound

BinucleophileProposed Fused HeterocycleReaction Conditions (Hypothetical)
Hydrazine (B178648)Pyridopyridazine derivative1. Reaction with hydrazine in a protic solvent (e.g., ethanol) to form a hydrazone. 2. Subsequent base- or heat-induced cyclization.
Thiourea (B124793)Thienopyridine derivative1. Condensation with thiourea in the presence of a base. 2. Intramolecular nucleophilic aromatic substitution of the chlorine.
Guanidine (B92328)Pyridopyrimidine derivative1. Reaction with guanidine in a suitable solvent. 2. Base-catalyzed cyclization.
Ethyl cyanoacetatePyrido[2,3-b]pyridine derivative1. Knoevenagel condensation with ethyl cyanoacetate. 2. Subsequent intramolecular cyclization.

The mechanism for these annulations generally proceeds via an initial nucleophilic attack on the aldehyde carbon, followed by dehydration to form a new double bond. The subsequent cyclization is driven by the intramolecular attack of a nucleophilic center from the newly introduced side chain onto the carbon atom bearing the chlorine, leading to its displacement and the formation of the fused heterocyclic system. The regiochemistry of these reactions is dictated by the positions of the reactive groups on the pyridine ring.

Chemical Modifications of the Ethyl Ester Functionality

The ethyl ester group at position 3 of the pyridine ring offers another site for chemical modification, allowing for the synthesis of a variety of nicotinic acid derivatives.

Ester Hydrolysis to Nicotinic Acid Derivatives

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-5-formylnicotinic acid, under either acidic or basic conditions.

Table 2: Conditions for the Hydrolysis of this compound

ConditionReagentsSolventProduct
BasicSodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)Water/Ethanol (B145695) mixture2-chloro-5-formylnicotinic acid sodium/potassium salt
AcidicHydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)Water/Dioxane mixture2-chloro-5-formylnicotinic acid

Under basic conditions, the reaction proceeds via a saponification mechanism, where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture would yield the free carboxylic acid. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water.

Transesterification Processes

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This process is typically an equilibrium reaction, and the use of a large excess of the new alcohol can drive the reaction to completion.

Table 3: Hypothetical Transesterification of this compound

AlcoholCatalystProduct
MethanolSulfuric acid (catalytic)Mthis compound
IsopropanolSodium isopropoxide (catalytic)Isopropyl 2-chloro-5-formylnicotinate
Benzyl alcoholTitanium(IV) isopropoxide (catalytic)Benzyl 2-chloro-5-formylnicotinate

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com Base-catalyzed transesterification involves the attack of an alkoxide ion on the ester carbonyl. masterorganicchemistry.com

Ester Reduction to Hydroxymethyl Derivatives

The ethyl ester group can be reduced to a primary alcohol, yielding (2-chloro-5-formylpyridin-3-yl)methanol. However, due to the presence of the aldehyde group, which is more reactive towards reducing agents than the ester, selective reduction of the ester is challenging. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ester and the aldehyde. lumenlearning.com

To achieve selective reduction of the ester, the aldehyde group would likely need to be protected first, for example, as an acetal. Following the protection step, the ester can be reduced with a strong reducing agent. Subsequent deprotection would then yield the desired (2-chloro-5-formylpyridin-3-yl)methanol.

A more direct approach for the reduction of both functional groups would be the use of a powerful reducing agent like lithium aluminum hydride. This would result in the formation of (6-chloro-5-(hydroxymethyl)pyridin-3-yl)methanol.

Table 4: Plausible Reduction Scenarios for this compound

Reducing AgentFunctional Group(s) ReducedPlausible Product
Sodium borohydride (NaBH₄)AldehydeEthyl 2-chloro-5-(hydroxymethyl)nicotinate masterorganicchemistry.com
Lithium aluminum hydride (LiAlH₄)Aldehyde and Ester(6-chloro-5-(hydroxymethyl)pyridin-3-yl)methanol lumenlearning.com
1. Acetal protection of aldehyde 2. LiAlH₄ 3. DeprotectionEster(2-chloro-5-formylpyridin-3-yl)methanol

The mechanism of reduction with hydride reagents like LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon of both the ester and the aldehyde. lumenlearning.comyoutube.com For the ester, this is followed by the elimination of the ethoxide leaving group and a second hydride addition to the intermediate aldehyde.

Applications of Ethyl 2 Chloro 5 Formylnicotinate in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Agrochemical Development

The pyridine (B92270) ring is a core structural motif in numerous agrochemicals. The specific functional groups of ethyl 2-chloro-5-formylnicotinate allow for its elaboration into various pesticidal and herbicidal compounds.

Pyridine-based compounds are central to the development of modern insecticides, including the widely used neonicotinoids. The 2-chloro-pyridine moiety is a key structural feature in several commercial insecticides. The chlorine atom at the 2-position can be readily displaced by various nucleophiles, allowing for the introduction of different functional groups that modulate the insecticidal activity.

While direct synthesis of a commercial insecticide from this compound is not extensively documented in publicly available literature, its structural components are found in active compounds. For instance, the synthesis of 2-chloro-5-chloromethyl-pyridine, a known intermediate for insecticides, highlights the industrial relevance of the 2-chloro-5-substituted pyridine core. google.com The formyl group at the 5-position of this compound can be converted to a chloromethyl group, making it a plausible precursor for such insecticides. google.com Furthermore, research into novel pyridine-based insecticides often involves the synthesis of complex heterocyclic systems derived from functionalized nicotinic acid esters, demonstrating the potential of such scaffolds in creating new active ingredients. nih.govresearchgate.netaun.edu.egresearchgate.net

The functional groups on this compound also make it a suitable starting material for herbicides and plant growth regulators. The formyl group, in particular, serves as a synthetic handle for further molecular elaboration. A patented method describes the conversion of 2-chloro-5-formyl pyridine to 2-chloro-5-vinylpyridine (B115529) via a Wittig reaction. google.com This vinylpyridine can then be selectively hydrogenated to produce 2-chloro-5-ethyl pyridine, a building block for certain agrochemicals. google.com

The general class of pyridine derivatives has been widely explored for herbicidal properties. The ability to modify the substituents on the pyridine ring allows for the fine-tuning of biological activity and selectivity. The chloro, formyl, and ester groups of this compound provide multiple points for diversification in the synthesis of new herbicidal candidates.

Construction of Architecturally Complex Organic Molecules

The reactivity of this compound makes it an excellent starting point for the synthesis of more complex molecular architectures, including fused heterocyclic systems and other advanced pyridine derivatives.

The construction of fused ring systems is a major focus of synthetic organic chemistry due to the prevalence of these scaffolds in natural products and pharmaceuticals. This compound is a potential precursor for fused pyridines like indolizines and quinolines.

Indolizines: The synthesis of indolizines, which are of interest for their biological activities, can be achieved through various cyclization strategies. clockss.orgijper.orgorganic-chemistry.org Methods for preparing 5-formylindolizines are known, showcasing the utility of a formyl group in building this heterocyclic system. mdpi.com The reactivity of the chloro and formyl groups on the this compound scaffold could be exploited in intramolecular cyclization reactions to form the five-membered ring of the indolizine (B1195054) core. beilstein-journals.org

Quinolines: 2-Chloro-3-formylquinolines are important intermediates that can be synthesized via the Vilsmeier-Haack reaction from N-arylacetamides. heteroletters.orgresearchgate.net This highlights a common strategy for introducing the formyl group adjacent to a chloro-substituted position in a nitrogen-containing heterocycle. The functional groups present in this compound make it a plausible substrate for similar cyclization strategies, potentially leading to highly substituted quinoline (B57606) derivatives. mdpi.comresearchgate.netorganic-chemistry.org The transformation of the chloro and formyl groups can then lead to a variety of functionalized quinolines. researchgate.net

Beyond fused systems, the multiple reaction sites of this compound allow for the assembly of diverse pyridine derivatives. The selective reaction of the chloro and formyl groups enables the stepwise introduction of different substituents. For example, the 2-chloro position is susceptible to nucleophilic substitution and cross-coupling reactions, while the formyl group can undergo condensation, oxidation, or reduction.

This versatility has been demonstrated in related systems. For instance, 2-chloro-5-bromopyridine has been used as a scaffold in solid-phase synthesis to create libraries of pyridine-based compounds. acs.orgresearchgate.net By immobilizing the pyridine core on a solid support, a variety of reagents can be used to modify the molecule, leading to the rapid generation of numerous derivatives for screening in various applications, including as potential chromophores. acs.orgresearchgate.net The functional handles on this compound make it an ideal candidate for similar combinatorial chemistry approaches.

Contributions to Materials Science

The structural features of this compound suggest its potential use as a building block in materials science. Pyridine-containing molecules are widely used as ligands for metal complexes, components of organic light-emitting diodes (OLEDs), and functional dyes.

The nitrogen atom of the pyridine ring can coordinate with metal ions, and the substituents can be tailored to influence the electronic properties and structure of the resulting metal complexes. The conjugated system of the pyridine ring, which can be extended through reactions at the formyl group, is a key feature for creating organic materials with interesting optical and electronic properties. The development of new synthons for materials science is an active area of research, and highly functionalized building blocks like this compound are valuable for creating novel functional materials. bldpharm.com

Monomer for Polymer Synthesis

There is currently no published research describing the use of this compound as a monomer for polymer synthesis. The bifunctional nature of the molecule, possessing both a polymerizable formyl group and a reactive chloro-substituted pyridine ring, theoretically allows for its participation in various polymerization reactions, such as polycondensation or the formation of specialty polymers. However, no studies have been documented that explore these possibilities or characterize the resulting polymeric materials.

Ligands for Metal-Organic Frameworks (MOFs)

The field of Metal-Organic Frameworks (MOFs) has seen the extensive use of pyridine-based ligands, particularly pyridinedicarboxylic acids, for the construction of porous crystalline structures with diverse applications. The nicotinic acid backbone of this compound makes it a potential candidate for a ligand in MOF synthesis. The formyl and chloro substituents could offer post-synthetic modification sites to tune the properties of the resulting framework. Nevertheless, a thorough review of the scientific literature reveals no instances where this compound has been employed as a ligand for the synthesis and characterization of MOFs.

Precursors for Optoelectronic and Electronic Materials (e.g., OLEDs)

Pyridine-containing compounds are of significant interest in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their electron-deficient nature, which can facilitate electron transport. The formyl group on the this compound could serve as a reactive handle for the synthesis of larger conjugated systems suitable for such applications. However, there is no specific research or patented technology that documents the use of this compound as a precursor for the development of optoelectronic or electronic materials.

Advanced Spectroscopic and Analytical Characterization of Ethyl 2 Chloro 5 Formylnicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. While specific experimental data for Ethyl 2-chloro-5-formylnicotinate is not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

The structure of this compound contains distinct proton environments: two aromatic protons on the pyridine (B92270) ring, a formyl proton, and the protons of the ethyl ester group.

Aromatic Protons: The pyridine ring has two protons at positions 4 and 6. These would appear as distinct signals in the downfield region of the spectrum (typically δ 7.5-9.0 ppm), with their exact shifts influenced by the electron-withdrawing chloro, formyl, and ester groups. They would likely appear as doublets due to coupling with each other.

Formyl Proton: The aldehyde proton (-CHO) is highly deshielded and is expected to appear as a singlet at a very downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. vulcanchem.com

Ethyl Group Protons: The ethyl ester group will present as a quartet and a triplet. The methylene (B1212753) protons (-OCH₂CH₃) are adjacent to an oxygen atom and will appear as a quartet around δ 4.3-4.5 ppm due to coupling with the methyl protons. The terminal methyl protons (-OCH₂CH₃) will appear as a triplet further upfield, around δ 1.3-1.5 ppm, due to coupling with the methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Formyl H 9.5 - 10.5 Singlet
Aromatic H (C6-H) 8.5 - 9.0 Doublet
Aromatic H (C4-H) 8.0 - 8.5 Doublet
Methylene H (-OCH₂CH₃) 4.3 - 4.5 Quartet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to enhance the signal, resulting in a spectrum where each unique carbon atom appears as a single line.

For this compound, distinct signals are expected for the carbonyl carbons of the ester and formyl groups, the aromatic carbons of the pyridine ring, and the carbons of the ethyl group.

Carbonyl Carbons: The formyl carbonyl carbon (C=O) is expected to be the most downfield signal, typically around δ 185-195 ppm. vulcanchem.com The ester carbonyl carbon is also downfield, but generally appears more upfield than the aldehyde, around δ 160-170 ppm. vulcanchem.com

Pyridine Ring Carbons: The four carbon atoms of the pyridine ring attached to substituents (C2, C3, C5) and the one attached to hydrogen (C4, C6) will have characteristic shifts in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine atom (C2) will be significantly affected.

Ethyl Group Carbons: The methylene carbon (-OCH₂CH₃) will be observed around δ 60-65 ppm, while the methyl carbon (-OCH₂CH₃) will be the most upfield signal, typically around δ 13-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Formyl C=O 185 - 195
Ester C=O 160 - 170
Aromatic C (C2, C3, C5, C6) 120 - 160
Aromatic C (C4) 120 - 130
Methylene C (-OCH₂CH₃) 60 - 65

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). chemicalbook.com For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons on the pyridine ring, confirming their proximity. It would also show a correlation between the methylene and methyl protons of the ethyl group. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). magritek.com An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would show a correlation between the aromatic proton at C6 and the C6 carbon, and between the ethyl group protons and their respective carbons. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). magritek.com HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. Key expected correlations for this compound would include:

The formyl proton showing a correlation to the C5 carbon of the pyridine ring.

The aromatic proton at C6 showing correlations to C2 and C4.

The methylene protons of the ethyl group showing correlations to the ester carbonyl carbon and the C3 carbon of the pyridine ring.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms. For this compound (C₉H₈ClNO₃), HRMS is essential for confirming its elemental composition and distinguishing it from other isomers or compounds with the same nominal mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the [M+2]⁺ peak having approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. ambeed.com

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a specific ion (like the molecular ion) and then inducing its fragmentation to observe the resulting fragment ions. rsc.org This technique is invaluable for structural elucidation by revealing the connectivity of the molecule.

For this compound, a plausible fragmentation pathway could involve:

Loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a prominent acylium ion.

Loss of an ethylene (B1197577) molecule (C₂H₄) from the ethyl ester.

Decarbonylation, with the loss of carbon monoxide (CO) from the formyl group.

Cleavage of the entire ethyl ester group.

Analyzing these fragmentation patterns allows for the step-by-step reconstruction of the molecule, providing definitive confirmation of the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive tool for identifying the functional groups present in a molecule. The spectrum produced is unique to the compound, acting as a molecular "fingerprint." For this compound, these techniques are crucial for confirming the presence of the key ester, formyl (aldehyde), and chloro-substituted pyridine moieties.

The primary vibrational modes for this compound are associated with the stretching and bending of its characteristic bonds. The most prominent peaks are expected from the carbonyl groups of the ethyl ester and the formyl substituent. The C=O stretching vibration of the ester is typically strong and appears at a higher wavenumber compared to the aldehyde C=O stretch due to the electron-withdrawing effect of the adjacent oxygen atom. For related ethyl nicotinate (B505614) derivatives, the ester C=O stretch is observed in the range of 1735–1750 cm⁻¹. jst.go.jp For instance, Ethyl 2-(2-bromophenylamino)nicotinate exhibits its ester C=O stretch at 1740 cm⁻¹. jst.go.jp

The formyl group presents two characteristic vibrations: the C=O stretch and the C-H stretch. The aldehyde C=O stretch is expected in the region of 1710-1685 cm⁻¹. The aldehydic C-H bond gives rise to a distinctive, often moderate, pair of bands in the 2830-2695 cm⁻¹ region, with a notable peak frequently appearing around 2720 cm⁻¹. vscht.cz

The pyridine ring itself has a series of characteristic stretching vibrations in the 1600–1400 cm⁻¹ region. vscht.cz The substitution pattern, including the chloro group, influences the exact position and intensity of these bands. The C-Cl stretching vibration is typically observed in the fingerprint region, generally between 800 and 600 cm⁻¹.

Raman spectroscopy provides complementary information. While C=O stretches are visible in both IR and Raman, the symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum. Studies on pyridine carboxylic acids have demonstrated the utility of Raman spectroscopy in understanding the molecule's interaction and orientation. publish.csiro.auresearchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound and Related Structures

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Notes
Ethyl EsterC=O Stretch1750 - 1735Strong intensity in IR. Observed at 1740 cm⁻¹ for Ethyl 2-(2-bromophenylamino)nicotinate. jst.go.jp
Formyl (Aldehyde)C=O Stretch1710 - 1685Strong intensity in IR.
Formyl (Aldehyde)C-H Stretch2830 - 2700Often appears as a moderate peak or shoulder around 2720 cm⁻¹. vscht.cz
Pyridine RingC=C, C=N Stretch1600 - 1400Multiple bands, characteristic of the aromatic system. vscht.cz
C-Cl BondStretch800 - 600Found in the fingerprint region.
Ethyl GroupC-H Stretch (aliphatic)3000 - 2850Strong, multiple bands. jst.go.jpvscht.cz

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure by mapping electron density to yield atomic coordinates, bond lengths, bond angles, and torsional angles. For this compound, an XRD analysis would confirm the substitution pattern on the pyridine ring and reveal the conformation of the ethyl ester and formyl groups relative to the ring.

While specific XRD data for this compound is not publicly available, analysis of closely related structures provides insight into the expected structural features. For example, the crystal structure of 2-aminopyridinium 6-chloronicotinate reveals details about the geometry of the chloronicotinate moiety. researchgate.net Studies on other substituted nicotinates, such as 2-amino-5-arylazo-6-aryl substituted nicotinates, have also been elucidated by XRD, confirming their molecular structures and providing data on bond lengths and angles. nih.govd-nb.info

An XRD analysis of this compound would yield a crystallographic information file (CIF), containing key parameters such as the crystal system, space group, and unit cell dimensions. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds or π–π stacking, that govern the crystal packing. researchgate.net This information is invaluable for understanding the solid-state properties of the material and for computational modeling studies.

Table 2: Representative Crystallographic Data from a Related Nicotinate Structure (2-aminopyridinium 6-chloronicotinate)

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/n researchgate.net
Cg1-Cg2 distance (Å)3.6560 (5) researchgate.net
NoteData pertains to a related salt, not the title compound. Cg refers to the centroid of the pyridine rings, indicating π–π stacking interactions.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating components of a mixture, making them essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for the analysis of organic molecules like this compound.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. It is the method of choice for determining the purity of this compound and for tracking its formation during synthesis.

A typical HPLC method for this compound would utilize a reverse-phase column, such as a C18 or a more specialized column like a C6-phenyl, which offers different selectivity for aromatic compounds. sielc.commdpi.com The separation is achieved by eluting the sample through the column with a mobile phase, typically a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. sielc.comzodiaclifesciences.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any impurities or starting materials. sielc.com Detection is commonly performed using a UV detector, as the pyridine ring and carbonyl groups are chromophores that absorb UV light. A detection wavelength around 250 nm is often effective for nicotinate derivatives. sielc.comzodiaclifesciences.com The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Method Parameters for Analysis of Ethyl Nicotinate Derivatives

ParameterDescriptionExample ConditionReference
ColumnStationary PhasePrimesep 100 (mixed-mode) or Newcrom R1 (reverse-phase C18) sielc.comsielc.com
Mobile PhaseEluentAcetonitrile / Water with an acid buffer (e.g., H₂SO₄ or Formic Acid) sielc.comsielc.com
Elution ModeGradient or IsocraticGradient is common for separating multiple components. sielc.com
Flow RateMobile Phase Speed1.0 mL/min mdpi.comsielc.com
DetectionMethodUV Absorbance
WavelengthUV Detection Setting250 nm sielc.comzodiaclifesciences.com

For volatile and thermally stable compounds, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an exceptionally powerful analytical tool. It combines the separation capabilities of GC with the structural identification power of MS. While the volatility of this compound would need to be considered, GC-MS can provide detailed information on its purity and structure.

In a GC-MS analysis, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process generates a molecular ion (M⁺) and a series of fragment ions. nist.gov The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z) and serves as a unique fingerprint for the compound.

The fragmentation pattern is highly informative for structure elucidation. For this compound, key fragments would likely arise from:

Loss of the ethoxy group (-OC₂H₅) from the ester.

Loss of the entire ethyl ester group (-COOC₂H₅).

Cleavage of the formyl group (-CHO).

Loss of a chlorine atom.

Fragmentation of the pyridine ring itself.

The presence of chlorine would also be evident from the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). nist.gov Analysis of aromatic aldehydes by GC-MS has been well-documented, and the fragmentation pathways of pyridine-containing structures have been studied, providing a basis for interpreting the mass spectrum of the title compound. nih.govnih.gov

Table 4: Predicted Key Mass Fragments for this compound in GC-MS (EI)

Fragment LossResulting m/z (for ³⁵Cl isotope)Structural Origin
- H214
- CHO186Loss of formyl group
- OC₂H₅170Loss of ethoxy from ester
- COOC₂H₅142Loss of entire ester group
- Cl180Loss of chlorine atom

Note: The m/z values are calculated based on the monoisotopic mass of the most abundant isotopes.

Computational and Theoretical Investigations of Ethyl 2 Chloro 5 Formylnicotinate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its chemical behavior.

Electronic Structure and Reactivity Descriptors

The electronic structure of Ethyl 2-chloro-5-formylnicotinate is characterized by the interplay of its constituent functional groups: the electron-withdrawing chloro and formyl groups, and the ethyl nicotinate (B505614) core. DFT calculations can provide a detailed picture of this electronic landscape.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the chlorine atom, while the LUMO would likely be centered on the electron-deficient pyridine ring, with significant contributions from the formyl group. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. ijcce.ac.ir A smaller energy gap generally implies higher reactivity.

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP would show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the formyl and ester groups, indicating their nucleophilic character. Conversely, positive potential (blue) would be expected around the hydrogen atoms and the carbon atom of the formyl group, signifying their electrophilic nature. The region around the chlorine-bearing carbon atom would also exhibit electrophilic character, making it susceptible to nucleophilic attack.

Table 1: Representative Theoretical Electronic Properties of this compound
PropertyCalculated Value (Illustrative)Description
HOMO Energy-7.2 eVEnergy of the highest occupied molecular orbital.
LUMO Energy-2.5 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE)4.7 eVIndicator of chemical reactivity and stability.
Dipole Moment3.5 DMeasure of the overall polarity of the molecule.

Note: The values in the table are illustrative and represent typical data obtained from DFT calculations for similar substituted pyridine molecules.

Computational Elucidation of Reaction Mechanisms

Theoretical calculations are highly effective in mapping out the potential energy surfaces of chemical reactions, allowing for the determination of transition states and reaction pathways. For this compound, several reaction types can be investigated:

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen and the formyl group. Computational studies can model the addition-elimination mechanism, calculating the activation barriers for the attack of various nucleophiles and providing insights into the reaction kinetics.

Reactions of the Formyl Group: The aldehyde functionality can undergo a variety of transformations, including reduction, oxidation, and nucleophilic addition. Quantum chemical calculations can be used to compare the feasibility of different reaction pathways, for instance, by calculating the energy changes associated with the reduction of the formyl group to a hydroxymethyl group versus its oxidation to a carboxylic acid.

Prediction of Regioselectivity and Stereoselectivity in Transformations

Computational models are adept at predicting the selectivity of chemical reactions.

Regioselectivity: In reactions where multiple sites on the molecule could react, such as electrophilic aromatic substitution on the pyridine ring, computational methods can predict the most likely site of attack. By calculating the relative energies of the possible intermediates or transition states, the preferred regioisomer can be identified. For instance, in the case of electrophilic attack, the electron-withdrawing nature of the existing substituents would direct incoming electrophiles to specific positions on the ring. The RegioSQM method, for example, predicts regioselectivity by identifying the aromatic carbon with the highest proton affinity. nih.gov

Stereoselectivity: For reactions that can produce different stereoisomers, computational chemistry can predict which isomer is favored. While this compound itself is achiral, reactions at the formyl group could introduce a stereocenter. In such cases, the transition state energies for the formation of each enantiomer or diastereomer can be calculated to predict the stereochemical outcome.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are better suited for studying the behavior of larger systems and for longer timescales, such as conformational changes and intermolecular interactions.

Conformational Analysis

Table 2: Illustrative Relative Energies of Conformers of this compound
ConformerDihedral Angle (C4-C5-C=O)Relative Energy (kcal/mol)Description
A0° (cis)1.5Planar conformation with the formyl group cis to the C4-C5 bond.
B180° (trans)0.0The most stable planar conformation with the formyl group trans to the C4-C5 bond.

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the output of a conformational analysis.

Intermolecular Interactions relevant to Material Applications

The way molecules pack together in the solid state determines the material properties of a crystalline solid. Molecular dynamics simulations can be used to model the aggregation of this compound molecules and to study the nature and strength of the intermolecular forces at play. These interactions can include:

Hydrogen Bonding: Although a weak hydrogen bond donor, the C-H bonds of the pyridine ring and the ethyl group can interact with the electronegative oxygen and nitrogen atoms of neighboring molecules.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules.

π-π Stacking: The aromatic pyridine rings can stack on top of each other, leading to stabilizing π-π interactions.

Understanding these interactions is crucial for predicting crystal packing and for designing materials with specific properties, such as in the field of crystal engineering. Theoretical studies on the interaction of pyridine derivatives have shown the importance of such non-covalent interactions in determining the structure of molecular complexes. tandfonline.commdpi.com

In Silico Design and Optimization of Synthetic Pathways

Modern drug discovery and chemical synthesis increasingly rely on computational tools to navigate the vast landscape of possible chemical reactions. synthiaonline.com Software platforms specializing in retrosynthesis can analyze a target molecule and propose multiple synthetic pathways by breaking it down into simpler, commercially available starting materials. synthiaonline.com These programs utilize extensive databases of known chemical transformations and expert-coded rules to generate novel and efficient synthetic routes. synthiaonline.com

For a molecule such as this compound, a retrosynthesis tool could suggest several plausible pathways. These might include strategies like the formylation of a pre-existing chloro-nicotinate ester or the chlorination and esterification of a pyridine derivative already containing a formyl group. The software can filter these pathways based on various criteria, including the cost of starting materials, the number of steps, and predicted reaction yields.

Once potential synthetic routes are identified, computational methods like Density Functional Theory (DFT) can be employed to investigate the reaction mechanisms in detail. mdpi.comnanobioletters.com DFT calculations allow researchers to model the transition states and activation energies for each step in a proposed synthesis. This information is invaluable for understanding the feasibility of a reaction and for identifying potential bottlenecks or side reactions. For instance, in the synthesis of related heterocyclic compounds, DFT has been used to elucidate electronic and molecular structures, which helps in predicting reactivity. mdpi.comnanobioletters.com

The table below illustrates a hypothetical comparison of two potential synthetic routes for this compound, which could be evaluated using in silico methods.

Table 1: Hypothetical In Silico Evaluation of Synthetic Routes to this compound

Parameter Route A: Vilsmeier-Haack Formylation Route B: Oxidation of Hydroxymethyl Precursor
Starting Material Ethyl 2-chloronicotinate Ethyl 2-chloro-5-(hydroxymethyl)nicotinate
Key Reagents POCl₃, DMF vulcanchem.com MnO₂, Dichloromethane vulcanchem.com
Predicted Yield (DFT) 75-85% 90-97% vulcanchem.com
Predicted Purity Moderate (potential for side products) High
Number of Steps 2 3

| Computational Method | DFT (Transition State Analysis) mdpi.com | Retrosynthesis Software, DFT synthiaonline.comnanobioletters.com |

This table is for illustrative purposes and based on methods reported for similar compounds.

Furthermore, computational tools can aid in the optimization of reaction conditions. By simulating a reaction under different temperatures, pressures, and solvent environments, it is possible to predict the conditions that will maximize the yield and minimize the formation of impurities. This is particularly useful for complex reactions where multiple products are possible. For example, the selective hydrogenation of a related dichloronicotinate derivative was optimized by computationally screening catalysts and reaction conditions to selectively remove one chlorine atom. google.com

The integration of retrosynthesis software with automated synthesizers represents a further step in streamlining the process from design to production. synthiaonline.com The computationally designed pathway can be directly implemented, enhancing precision and efficiency while reducing manual effort. synthiaonline.com

The table below outlines various computational techniques and their specific applications in the design and optimization of synthetic pathways for a target compound like this compound.

Table 2: Application of Computational Tools in Synthetic Pathway Design

Computational Tool/Method Application Relevance to Synthesis
Retrosynthesis Software (e.g., SYNTHIA®) Proposes multiple synthetic pathways from commercially available starting materials. synthiaonline.com Rapidly identifies novel and robust synthetic routes. synthiaonline.com
Density Functional Theory (DFT) Calculates transition state energies, reaction mechanisms, and predicts spectroscopic properties. mdpi.comnanobioletters.com Optimizes reaction conditions, predicts yields, and confirms product structure. vulcanchem.com
Molecular Docking (Primarily for biological activity) Can inform which functional groups are essential, guiding synthetic priorities. vulcanchem.com Ensures the final compound retains desired interactive properties.

| Quantitative Structure-Activity Relationship (QSAR) | (Primarily for biological activity) Can be adapted to predict reactivity based on structure. | Guides the selection of synthetic intermediates with optimal reactivity profiles. |

This table is a generalized representation of the capabilities of these computational methods.

Future Research Directions and Outlook

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable practices. For the synthesis of nicotinate (B505614) derivatives, this involves exploring biocatalysis and the use of environmentally friendly reaction media. nih.gov

Current and Future Research Directions:

Biocatalysis: The use of enzymes, such as lipases, offers a powerful alternative to traditional chemical catalysis. nih.gov Research into enzymes like Novozym® 435 from Candida antarctica has shown promise in the synthesis of nicotinamide (B372718) derivatives, achieving high yields in shorter reaction times under mild conditions. nih.gov Future work could focus on identifying or engineering enzymes specifically for the efficient synthesis of ethyl 2-chloro-5-formylnicotinate.

Green Solvents: Replacing hazardous organic solvents with greener alternatives like tert-amyl alcohol is a key aspect of sustainable chemistry. nih.gov Continuous-flow microreactors represent another avenue for greener synthesis, offering improved efficiency and reduced waste generation. nih.gov

Pressure-Assisted Synthesis: Utilizing "Q-tube" technology for reactions under pressure can significantly shorten reaction times and increase yields for the synthesis of substituted nicotinates. scilit.com This approach aligns with the principles of green chemistry by improving reaction efficiency. scilit.com

Ionic Liquids: Lewis acidic ionic liquids, such as [Bmim]ZnBr3, can function as both a catalyst and a solvent, simplifying reaction processes and allowing for easy reuse. sioc-journal.cn Research into ionic liquid-based systems for the synthesis of nicotinate derivatives presents a promising eco-friendly alternative. sioc-journal.cn

Exploration of Unconventional Reactivity and Novel Transformations

The pyridine (B92270) ring, due to its electronegative nitrogen atom, exhibits unique reactivity, making it less susceptible to electrophilic aromatic substitution than benzene. wikipedia.org This distinct reactivity opens doors for exploring novel chemical transformations.

Key Areas of Exploration:

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the pyridine ring is a highly sought-after strategy for creating complex molecules. nih.govinnovations-report.com While challenging, particularly at the meta-position, recent breakthroughs have demonstrated the feasibility of this approach. innovations-report.comresearchgate.net Future research will likely focus on developing new catalytic systems, including those based on transition metals and rare earth metals, to achieve highly selective C-H functionalization of this compound. nih.gov

Rearrangement Reactions: Pyridine N-oxides can undergo rearrangement reactions, such as the Boekelheide reaction, to yield substituted pyridines. youtube.com Exploring the potential of such rearrangements with this compound could lead to the synthesis of novel and complex pyridine derivatives.

Electrocyclic Reactions: The pyridine ring can participate in electrocyclic ring-opening and ring-closing reactions, demonstrating its dynamic chemical nature. youtube.com Investigating these types of reactions with appropriately modified derivatives of this compound could unveil new synthetic pathways.

Expansion of Applications in Emerging Fields of Chemical Science

The unique properties of the pyridine scaffold make it a valuable component in a wide range of materials and functional molecules. nih.govresearchgate.net this compound, with its multiple functional groups, is well-positioned for applications in emerging areas of chemical science.

Potential Application Areas:

Materials Science: Pyridine-containing compounds are utilized in the development of functional materials. researchgate.netacs.org For instance, pyrene-pyridine integrated systems have been investigated as hole-transporting materials in solution-processed OLEDs. acs.org The specific electronic properties of this compound could be harnessed for the design of new organic electronic materials. Furthermore, pyridine-functionalized graphene oxides have shown potential as corrosion inhibitors. rsc.org

Agrochemicals: The pyridine substructure is a common feature in insecticidal agents. researchgate.net The formyl group on this compound serves as a synthetic handle for creating fused pyridine systems, which are valuable in the development of new agrochemicals. vulcanchem.com

Medicinal Chemistry: The pyridine scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. rsc.orgbohrium.comdovepress.com Derivatives of this compound could be explored for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netbohrium.com The chloro and formyl groups provide sites for further chemical modification to create libraries of compounds for biological screening.

Interdisciplinary Research Collaborations for Enhanced Utility

The full potential of this compound can be realized through collaborations that bridge different scientific disciplines.

Opportunities for Collaboration:

Computational Chemistry and Experimental Synthesis: Computational studies, such as Density Functional Theory (DFT) and molecular docking, can predict the reactivity and potential biological activity of derivatives of this compound. vulcanchem.com This information can guide experimental efforts, making the synthesis and testing of new compounds more efficient.

Chemistry and Biology: Collaborations between synthetic chemists and biologists are crucial for evaluating the therapeutic potential of new pyridine derivatives. mdpi.com High-throughput screening of compounds derived from this compound against various biological targets could lead to the discovery of new drug candidates. bohrium.com

Chemistry and Materials Science: Joint efforts between chemists and materials scientists can lead to the development of novel functional materials with tailored properties. acs.org The synthesis of new polymers or organic-inorganic hybrid materials incorporating the this compound moiety could result in materials with advanced optical, electronic, or catalytic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.